molecular formula C5H6N4 B1283856 3-(1H-1,2,3-triazol-1-yl)propanenitrile CAS No. 4320-92-7

3-(1H-1,2,3-triazol-1-yl)propanenitrile

Cat. No.: B1283856
CAS No.: 4320-92-7
M. Wt: 122.13 g/mol
InChI Key: MBRAVVAPGNQSAJ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)propanenitrile is a chemical compound with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol It is characterized by the presence of a triazole ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient and efficient method for producing this compound.

Industrial Production Methods: While specific industrial production methods for 3-(1H-1,2,3-triazol-1-yl)propanenitrile are not extensively documented, the principles of click chemistry are widely applied in industrial settings for the synthesis of various triazole derivatives. The scalability of this method allows for the efficient production of the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,3-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrile group, potentially converting it to an amine.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various amino acids in proteins, influencing their activity . This interaction can modulate the function of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(1H-1,2,3-triazol-1-yl)propanenitrile is unique due to its specific triazole ring arrangement, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRAVVAPGNQSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574475
Record name 3-(1H-1,2,3-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-92-7
Record name 1H-1,2,3-Triazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4320-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,3-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3-TRIAZOL-1-YL)PROPANENITRILE
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